molecular formula C20H27N5 B4047033 N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine

N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine

Cat. No.: B4047033
M. Wt: 337.5 g/mol
InChI Key: TZKLVFPCUACGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C20H27N5 and its molecular weight is 337.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.22664588 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Exposure and Risks Associated with Heterocyclic Amines

Heterocyclic amines, such as PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) and MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), are mutagenic compounds isolated from cooked foods. These compounds have been extensively studied for their carcinogenic potential in rodents and their presence in human diets. Research by Wakabayashi et al. (1993) highlighted the continuous exposure of humans to HAs through cooked foods, suggesting a potential risk for carcinogenesis due to daily dietary intake (Wakabayashi et al., 1993). This study underscores the importance of understanding the sources of exposure to heterocyclic amines and their potential health risks.

Metabolism and Biological Effects

The metabolism of heterocyclic amines involves their activation by cytochrome P450 enzymes, leading to the formation of DNA adducts, which are critical steps in carcinogenesis. Turteltaub et al. (1999) utilized accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of MeIQx and PhIP in humans and rodents, finding that adduct levels in human tissues are generally greater than those in rodents given equivalent doses (Turteltaub et al., 1999). This research is crucial for understanding the mechanisms through which heterocyclic amines exert their carcinogenic effects and the species-specific differences in response to these compounds.

Dietary Interventions and Biomonitoring

Investigations into the dietary sources of heterocyclic amines and the development of biomarkers for exposure are essential for assessing and mitigating the risk associated with these compounds. Studies have explored the presence of heterocyclic amines in cooked meats and the development of methods for measuring these compounds in biological samples, such as hair or urine, to monitor exposure levels in individuals (Bessette et al., 2009). This area of research is vital for public health initiatives aimed at reducing exposure to potential dietary carcinogens.

Properties

IUPAC Name

2-methyl-1-(6-methyl-1H-benzimidazol-2-yl)-N-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-6-9-25-12-16(15(5)24-25)11-21-19(13(2)3)20-22-17-8-7-14(4)10-18(17)23-20/h6-8,10,12-13,19,21H,1,9,11H2,2-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKLVFPCUACGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C(C)C)NCC3=CN(N=C3C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 2
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 5
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.